Jak2-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak2-IN-6 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family involved in cytokine signaling. This compound is a multiple-substituted aminothiazole derivative, known for its high specificity towards JAK2, with an IC50 value of 22.86 μg/mL . It shows no activity against JAK1 and JAK3, making it a valuable tool in studying JAK2-specific pathways and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Jak2-IN-6 is synthesized through a series of chemical reactions involving multiple steps. The synthesis begins with the preparation of the aminothiazole core, followed by the introduction of various substituents to enhance its inhibitory activity. The key steps include:
Formation of the aminothiazole core: This involves the reaction of appropriate thioamides with α-haloketones under basic conditions to form the aminothiazole ring.
Substitution reactions: Various substituents are introduced to the aminothiazole core through nucleophilic substitution reactions, often using halogenated precursors and strong bases.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Jak2-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to remove specific functional groups or to alter its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated precursors and strong bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing its inhibitory activity or altering its pharmacokinetic properties .
Scientific Research Applications
Jak2-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study JAK2-specific pathways and to develop new JAK2 inhibitors with improved properties.
Biology: Employed in cellular and molecular biology to investigate the role of JAK2 in various signaling pathways and its impact on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving aberrant JAK2 activity, such as myeloproliferative disorders, rheumatoid arthritis, and certain cancers.
Industry: Utilized in the development of new drugs targeting JAK2 and in the optimization of existing therapeutic strategies
Mechanism of Action
Jak2-IN-6 exerts its effects by selectively inhibiting the kinase activity of JAK2. It binds to the ATP-binding site of JAK2, preventing the phosphorylation and activation of downstream signaling molecules in the JAK-STAT pathway. This inhibition disrupts cytokine signaling, leading to reduced cell proliferation and survival in JAK2-dependent cells .
Comparison with Similar Compounds
Jak2-IN-6 is unique due to its high specificity for JAK2 over other JAK family members. Similar compounds include:
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A selective JAK1 and JAK2 inhibitor used for rheumatoid arthritis.
This compound stands out due to its selective inhibition of JAK2, making it a valuable tool for studying JAK2-specific pathways and developing targeted therapies .
Properties
IUPAC Name |
(4-amino-2-anilino-1,3-thiazol-5-yl)-(5-chlorothiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS2/c15-10-7-6-9(20-10)11(19)12-13(16)18-14(21-12)17-8-4-2-1-3-5-8/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSYMZBCAABWIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(S3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.